Cas no 1172356-91-0 (2-(3-Fluoro-benzyl)-piperidine hydrochloride)

2-(3-Fluoro-benzyl)-piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(3-Fluoro-benzyl)-piperidine hydrochloride
- MFCD08669731
- 1172356-91-0
- AB46066
- 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- 2-(3-Fluorobenzyl)piperidine hydrochloride
- DTXSID30588841
- 2-[(3-FLUOROPHENYL)METHYL]PIPERIDINE HYDROCHLORIDE
- XWB35691
- 2-(3-Fluorobenzyl)piperidinehydrochloride
- 2-[(3-fluorophenyl)methyl]piperidine;hydrochloride
-
- MDL: MFCD08669731
- インチ: InChI=1S/C12H16FN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H
- InChIKey: AUBNCLBEYQVQFB-UHFFFAOYSA-N
- SMILES: c1cc(cc(c1)F)CC2CCCCN2.Cl
計算された属性
- 精确分子量: 229.1033554Da
- 同位素质量: 229.1033554Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
2-(3-Fluoro-benzyl)-piperidine hydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Fluoro-benzyl)-piperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB212930-1 g |
2-(3-Fluorobenzyl)piperidine hydrochloride |
1172356-91-0 | 1g |
€433.00 | 2023-06-23 | ||
abcr | AB212930-250 mg |
2-(3-Fluorobenzyl)piperidine hydrochloride |
1172356-91-0 | 250mg |
€186.50 | 2023-06-23 | ||
abcr | AB212930-5 g |
2-(3-Fluorobenzyl)piperidine hydrochloride |
1172356-91-0 | 5g |
€1232.00 | 2023-06-23 | ||
TRC | F588445-500mg |
2-(3-Fluoro-benzyl)-piperidine Hydrochloride |
1172356-91-0 | 500mg |
$ 340.00 | 2022-06-05 | ||
abcr | AB212930-100 mg |
2-(3-Fluorobenzyl)piperidine hydrochloride |
1172356-91-0 | 100mg |
€118.50 | 2023-06-23 | ||
abcr | AB212930-5g |
2-(3-Fluorobenzyl)piperidine hydrochloride; . |
1172356-91-0 | 5g |
€1176.00 | 2025-02-13 | ||
1PlusChem | 1P008T2Z-250mg |
2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |
1172356-91-0 | 95% | 250mg |
$115.00 | 2025-02-24 | |
1PlusChem | 1P008T2Z-500mg |
2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |
1172356-91-0 | 95% | 500mg |
$176.00 | 2025-02-24 | |
1PlusChem | 1P008T2Z-2.5g |
2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |
1172356-91-0 | 95% | 2.5g |
$513.00 | 2025-02-24 | |
1PlusChem | 1P008T2Z-100mg |
2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |
1172356-91-0 | 95% | 100mg |
$70.00 | 2025-02-24 |
2-(3-Fluoro-benzyl)-piperidine hydrochloride 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
2-(3-Fluoro-benzyl)-piperidine hydrochlorideに関する追加情報
Professional Introduction to 2-(3-Fluoro-benzyl)-piperidine hydrochloride (CAS No. 1172356-91-0)
2-(3-Fluoro-benzyl)-piperidine hydrochloride, identified by its CAS number 1172356-91-0, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The unique structural features of 2-(3-Fluoro-benzyl)-piperidine hydrochloride make it a valuable intermediate in synthetic chemistry, particularly in the synthesis of biologically active molecules.
The< strong>piperidine moiety is a common pharmacophore in many drugs, known for its ability to enhance binding affinity and metabolic stability. The introduction of a 3-Fluoro-benzyl group into the piperidine core introduces additional electronic and steric properties that can be exploited to modulate biological activity. This modification has been shown to influence the pharmacokinetic profile of the resulting compounds, making them more suitable for therapeutic use.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced bioavailability and improved metabolic stability. The fluorine atom in 3-Fluoro-benzyl can significantly affect the electronic properties of the molecule, leading to changes in reactivity and binding interactions. This has led to numerous studies exploring the use of fluorinated benzylic groups in drug design, with promising results in various therapeutic areas.
The hydrochloride salt form of 2-(3-Fluoro-benzyl)-piperidine hydrochloride enhances its solubility and stability, making it more amenable for formulation into pharmaceutical products. This property is particularly important for oral and injectable formulations, where solubility plays a critical role in drug delivery and efficacy. The salt form also ensures consistent purity and quality, which are essential for clinical applications.
Recent research has highlighted the potential of 2-(3-Fluoro-benzyl)-piperidine hydrochloride as a key intermediate in the synthesis of kinase inhibitors. Kinase enzymes are involved in numerous cellular processes and are often targeted by therapeutic agents to treat conditions such as cancer and inflammatory diseases. The structural motif present in this compound has been shown to interact effectively with ATP-binding pockets in kinases, leading to potent inhibition of their activity.
The< strong>fluorine atom in the< strong>3-Fluoro-benzyl group plays a crucial role in enhancing the binding affinity of these inhibitors. Fluorine atoms can participate in favorable interactions such as hydrogen bonding and π-stacking, which contribute to the overall potency of the drug candidates. Additionally, fluorine labeling can improve metabolic stability by preventing rapid degradation by enzymatic pathways.
In addition to its applications in kinase inhibition, 2-(3-Fluoro-benzyl)-piperidine hydrochloride has shown promise in other therapeutic areas. For instance, it has been explored as a precursor in the synthesis of compounds targeting central nervous system (CNS) disorders. The piperidine core is particularly relevant here, as it is commonly found in drugs that cross the blood-brain barrier efficiently.
The< strong>pfluoro-benzyl group can be further modified to introduce additional functional handles, allowing for diverse chemical transformations. This flexibility makes< strong >2-(3-Fluoro-benzyl)-piperidine hydrochloridea versatile building block for medicinal chemists seeking to develop novel therapeutics. The ability to fine-tune molecular properties through structural modifications offers a strategic advantage in optimizing drug candidates for clinical use.
The synthesis of< strong >2-(3-Fluoro-benzyl)-pipperidine hydrochlorideinvolves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds efficiently. These methods not only improve synthetic efficiency but also minimize unwanted byproducts, ensuring a cleaner reaction profile.
The< strong >hydrochloride salt formof this compound is particularly advantageous for industrial-scale production due to its stability under various storage conditions. This stability ensures that pharmaceutical manufacturers can reliably produce high-quality batches without significant degradation over time. Additionally, the well-defined crystalline structure of the salt form allows for easy purification and isolation from reaction mixtures.
In conclusion, 2-(3-Fluoro-benzyl)-pipperidine hydrochloride (CAS No. 1172356-91-0)is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various therapeutic areas. The ongoing research into fluorinated compounds continues to highlight the importance of this class of molecules in drug discovery efforts worldwide.
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